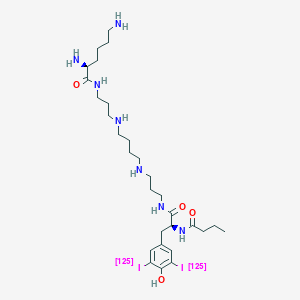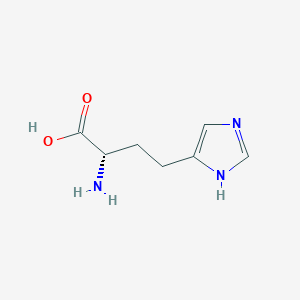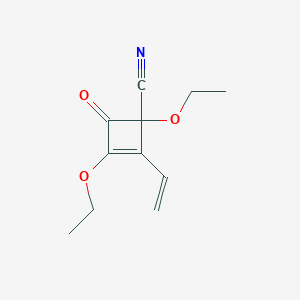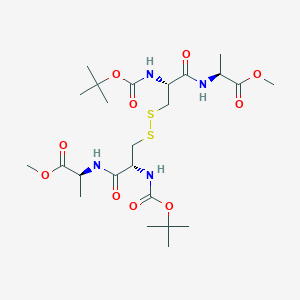
Diiodo-philanthotoxin-343-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodo-philanthotoxin-343-lysine (I-PhTX-343-Lys) is a derivative of philanthotoxin-343 (PhTX-343), which is a component of the venom of the Egyptian solitary wasp Philanthus triangulum . PhTX-343 is a polyamine toxin that can immediately but reversibly paralyze their prey . It functions by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) .
Synthesis Analysis
The synthesis of PhTX-343 and its analogs has been studied . Alterations in the polyamine and amino acid (tyrosine) moieties of PhTX-343 were investigated for their effects on the antagonism of nAChRs . The analog in which both the secondary amine functionalities were replaced with methylene groups (i.e., PhTX-12) was found to be 6-fold more potent than PhTX-343 .Chemical Reactions Analysis
PhTX-343 and its analogs have been shown to cause inhibition of the inward current when co-applied with acetylcholine (ACh) . They antagonize locust nAChRs in a use-dependent manner, suggesting that they act as open-channel blockers .特性
IUPAC Name |
(2S)-2,6-diamino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51I2N7O4/c1-2-9-26(39)38-25(20-21-18-22(30)27(40)23(31)19-21)29(42)37-17-8-15-35-13-6-5-12-34-14-7-16-36-28(41)24(33)10-3-4-11-32/h18-19,24-25,34-35,40H,2-17,20,32-33H2,1H3,(H,36,41)(H,37,42)(H,38,39)/t24-,25-/m0/s1/i30-2,31-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIHKWOYBOYNY-RNOIDMDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51I2N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158690 |
Source


|
| Record name | Diiodo-philanthotoxin-343-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodo-philanthotoxin-343-lysine | |
CAS RN |
134419-07-1 |
Source


|
| Record name | Diiodo-philanthotoxin-343-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiodo-philanthotoxin-343-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)